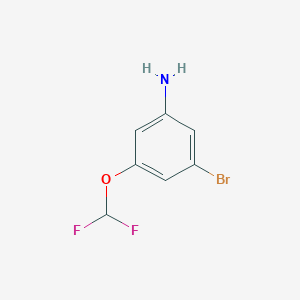

3-Bromo-5-(difluoromethoxy)aniline

Description

3-Bromo-5-(difluoromethoxy)aniline (C₇H₆BrF₂NO, MW 237.91 g/mol) is a halogenated aniline derivative featuring a bromine substituent at the 3-position and a difluoromethoxy group at the 5-position of the benzene ring . This compound serves as a critical building block in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated active pharmaceutical ingredients (APIs). The difluoromethoxy group enhances metabolic stability and modulates lipophilicity, making it valuable in drug design .

Properties

IUPAC Name |

3-bromo-5-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJSHGSLFVAXAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-(difluoromethoxy)aniline. These factors could include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability.

Biological Activity

3-Bromo-5-(difluoromethoxy)aniline, with the molecular formula C₇H₆BrF₂NO, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound features a bromine atom and a difluoromethoxy group attached to an aniline structure. Its unique configuration may influence its chemical reactivity and biological properties. The InChI code for this compound is 1S/C7H6BrF2NO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H,11H₂, which can be utilized for generating three-dimensional models.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₇H₆BrF₂NO | Unique bromine and difluoromethoxy group |

| 3-Bromo-5-(trifluoromethoxy)aniline | C₇H₆BrF₃NO | Contains trifluoromethoxy group; higher electronegativity |

| 5-Bromo-2-(difluoromethoxy)aniline | C₇H₆BrF₂NO | Different position of bromine; varied activity potential |

| 4-Bromo-3-(difluoromethoxy)aniline | C₇H₆BrF₂NO | Similar functional groups; different substitution pattern |

The unique combination of the bromine atom and difluoromethoxy group in this compound may impart distinct chemical reactivity compared to its analogs, leading to unique biological activities.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research into related compounds provides insights into its potential applications:

- Antifungal Activity : Some studies have highlighted the antifungal properties of compounds containing difluoroalkyl moieties, indicating a broader spectrum of biological activity that could be explored for this compound .

- Pharmacological Applications : The exploration of halogenated compounds in drug design has led to several successful therapeutic agents. For instance, the incorporation of CF₂X moieties (where X = Cl, Br, or I) has been linked to improved binding affinities in drug candidates targeting various diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The following table summarizes key structural analogs and their properties:

Key Observations:

Chloro-substituted analogs (e.g., 3-Bromo-5-chloro-2-(difluoromethoxy)aniline) introduce steric hindrance and additional halogen bonding sites, which may influence crystallization and solubility .

Positional Isomerism :

Physicochemical Properties

- Polarity and Solubility : The difluoromethoxy group (logP ~1.5–2.0) offers a balance between hydrophobicity and polarity compared to trifluoromethoxy (logP ~2.5–3.0), impacting solubility in organic vs. aqueous media .

- Thermal Stability : Trifluoromethoxy derivatives generally exhibit higher thermal stability due to the stronger C–F bonds, whereas difluoromethoxy analogs may decompose at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.